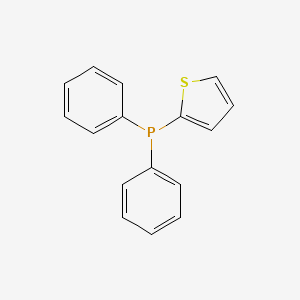
Phosphine, diphenyl-2-thienyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphényl-(2-thiényl)phosphine , est un composé chimique de formule moléculaire C12H9PS. Il présente un atome de phosphore lié à deux groupes phényle (C6H5) et à un groupe thiényle (C4H3S). Le composé présente des propriétés intéressantes en raison de sa nature aromatique et hétérocyclique.
Méthodes De Préparation
Voies de synthèse::
Synthèse directe: La diphényl-(2-thiényl)phosphine peut être synthétisée directement en faisant réagir du bromure de 2-thiénylmagnésium (préparé à partir de 2-bromothiophène) avec du chlorure ou du bromure de phénylphosphine.
Phosphination du réactif de Grignard 2-thiényl: Une autre méthode consiste à traiter le bromure de 2-thiénylmagnésium avec de la chlorodiphénylphosphine.
Couplage croisé catalysé par le palladium: Une réaction de couplage croisé catalysée par le palladium entre des halogénures de 2-thiényle et des dérivés d'acide phénylboronique peut également produire le composé souhaité.
Production industrielle:: Les méthodes de production à l'échelle industrielle de la diphényl-(2-thiényl)phosphine ne sont pas largement documentées. Les laboratoires de recherche utilisent souvent les voies de synthèse mentionnées ci-dessus.
Analyse Des Réactions Chimiques
La diphényl-(2-thiényl)phosphine participe à diverses réactions chimiques:
Oxydation: Elle peut être oxydée en l'oxyde de phosphine correspondant (oxyde de diphényl-(2-thiényl)phosphine).
Substitution: Les groupes phényle peuvent subir des réactions de substitution avec des électrophiles appropriés.
Chimie de coordination: Le composé forme des complexes avec les ions métalliques, comme le montre sa réaction avec les nitrates et les triflates de lanthanides.
Les réactifs courants comprennent les réactifs de Grignard, les halogènes et les sels métalliques. Les principaux produits dépendent des conditions de réaction spécifiques.
4. Applications de la recherche scientifique
La diphényl-(2-thiényl)phosphine trouve des applications dans:
Catalyse: En tant que ligand dans les réactions catalysées par les métaux de transition.
Science des matériaux: Ses dérivés contribuent au développement de semi-conducteurs organiques et de matériaux optoélectroniques.
Études biologiques: Enquêter sur ses interactions avec les ions métalliques et les systèmes biologiques.
5. Mécanisme d'action
Le mécanisme d'action exact de la diphényl-(2-thiényl)phosphine varie en fonction de son application. En catalyse, elle se coordonne aux centres métalliques, influençant les voies de réaction. En science des matériaux, ses propriétés électroniques jouent un rôle crucial.
Applications De Recherche Scientifique
Diphenyl-(2-thienyl)phosphine finds applications in:
Catalysis: As a ligand in transition metal-catalyzed reactions.
Materials Science: Its derivatives contribute to the development of organic semiconductors and optoelectronic materials.
Biological Studies: Investigating its interactions with metal ions and biological systems.
Mécanisme D'action
The exact mechanism of action for diphenyl-(2-thienyl)phosphine varies based on its application. In catalysis, it coordinates with metal centers, influencing reaction pathways. In materials science, its electronic properties play a crucial role.
Comparaison Avec Des Composés Similaires
La diphényl-(2-thiényl)phosphine présente des similitudes avec d'autres organophosphines, telles que la triphénylphosphine (Ph3P) et l'oxyde de diphénylphosphine (Ph2P=O). Son substituant thiényle le distingue, lui conférant une réactivité et des propriétés uniques.
Propriétés
Numéro CAS |
61157-16-2 |
|---|---|
Formule moléculaire |
C16H13PS |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
diphenyl(thiophen-2-yl)phosphane |
InChI |
InChI=1S/C16H13PS/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-13H |
Clé InChI |
YMDGNZIBYXLHDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















